Cannabidiol hydroxyquinone

Vue d'ensemble

Description

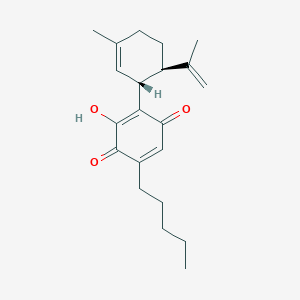

Cannabidiol hydroxyquinone, also known as HU-331, is a derivative of cannabidiol. It is a quinone compound formed through the oxidation of cannabidiol. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .

Méthodes De Préparation

Cannabidiol hydroxyquinone is synthesized through the oxidation of cannabidiol. The reaction typically involves the use of oxidizing agents such as potassium hydroxide. The process results in the formation of a violet color, which is indicative of the presence of the quinone structure . Industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic chemistry protocols for quinone formation.

Analyse Des Réactions Chimiques

Photo-isomerization of HU-331

HU-331 absorbs light with a wavelength maximum of 413 nm . When a solution containing CBD is stored in natural light, the decomposition of HU-331 is likely to be involved in color changes occurring in the solution . Exposure to visible light causes HU-331 to break down and form a purple solution containing multiple unknown cannabinoids .

Formation of Hydroxyquinol

When HU-331 is photoexcited in solution, it produces hydroxyquinol, an isomer of HU-331 . Density functional theory (DFT) methods suggest that the photoexcitation of the hydroxyquinone core leads to a reactive diradical intermediate. Time-dependent DFT calculations show that visible-light absorption results in a high-energy singlet diradical excited state, which has large spin density contributions on all three oxygen atoms of the hydroxyquinone .

Cascading Reactions of Hydroxyquinol

Hydroxyquinol is a key intermediate in the formation of numerous cannabinoid derivatives in light-stored CBD solutions . When hydroxyquinol is exposed to air, 1H-NMR spectroscopic analysis suggests that a complex mixture of compounds, in addition to hydrogen peroxide, is formed . The formation of hydrogen peroxide is consistent with the previously reported autoxidation of hydroxyquinols in the presence of oxygen .

Reactions with Oxygen

In the presence of oxygen, hydroxyquinol rapidly reacts to form a multitude of purple-colored cannabinoid by-products . The release of reactive oxygen species such as superoxide can affect CBD .

Additional Cannabinoid Derivatives

In solution and under light exposure, other cannabinoids that possess a resorcinol ring will oxidize and form purple anions similar to that of HU-331 due to the presence of their respective hydroxyquinones .

Applications De Recherche Scientifique

Toxicological Implications

Recent research indicates that CBD can degrade into CBD-Q in solvents like ethanol and dimethyl sulfoxide (DMSO), leading to significant cytotoxicity in human umbilical vascular endothelial cells (HUVECs). Studies show that concentrations as low as 10 µM can cause cell death, underscoring the need for careful monitoring of CBD formulations to prevent adverse health effects .

Key Findings on Toxicity:

- Cytotoxicity : CBD-Q exhibits dose-dependent cytotoxic effects on HUVECs.

- Oxidative Stress : The formation of CBD-Q is linked to increased oxidative stress markers in cells.

- Quality Control : There is a pressing need for quality control measures in CBD products to limit CBD-Q contamination .

Pharmacological Potential

Despite its toxicity concerns, CBD-Q may possess pharmacological properties that warrant further investigation. Some studies suggest that it could have anti-inflammatory and antioxidative effects similar to those of CBD itself.

Potential Applications:

- Anti-inflammatory : CBD-Q may help reduce inflammation through mechanisms similar to those of other cannabinoids .

- Antioxidative Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in managing oxidative stress-related conditions .

Photochemical Behavior

Research has demonstrated that CBD-Q undergoes photo-isomerization when exposed to light, forming highly reactive intermediates. This process can lead to the generation of various cannabinoid derivatives, complicating the chemical profile of CBD products stored under light .

Photochemical Insights:

- Reactivity : The photochemical behavior of CBD-Q indicates it can rapidly react with oxygen, producing multiple cannabinoid products.

- Implications for Storage : The degradation process contributes to color changes in light-aged CBD solutions, necessitating better storage practices for maintaining product integrity .

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of CBD and its oxidized forms on HUVECs. The results indicated that:

- At concentrations of 1 µM and 10 µM, significant cell death was observed with the oxidized forms.

- The study emphasized the importance of understanding dosage and solvent interactions when administering CBD products .

Case Study 2: Inhibition of Cytochrome P450

Another study examined the inhibitory effects of cannabidiol hydroxyquinone on hepatic microsomal drug metabolism:

- It was found that CBD-Q significantly reduced cytochrome P450 content in mouse hepatic microsomes, suggesting potential drug interaction implications .

Data Table: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of cannabidiol hydroxyquinone involves its interaction with topoisomerase IIα, leading to the inhibition of this enzyme’s activity. This inhibition results in the prevention of DNA replication and ultimately induces apoptosis in cancer cells . The compound’s ability to induce apoptosis in vascular endothelial cells further supports its potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

Cannabidiol hydroxyquinone is unique among quinone derivatives due to its specific formation from cannabidiol. Similar compounds include other cannabinoid-derived quinones, such as tetrahydrocannabinol hydroxyquinone. this compound stands out due to its potent anticancer properties and lower toxicity compared to other quinonoid compounds .

Conclusion

Cannabidiol

Activité Biologique

Cannabidiol hydroxyquinone (CBDHQ), also known as HU-331, is an oxidation product of cannabidiol (CBD) that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of CBDHQ, focusing on its anticancer properties, mechanisms of action, and implications for human health.

Overview of this compound

CBDHQ is formed through the oxidation of CBD and has been identified as a reactive metabolite with significant biological activity. Its structure allows for interactions with various biological targets, making it a compound of interest in pharmacological research.

Anticancer Properties

Research indicates that CBDHQ exhibits anticancer activity across multiple cancer cell lines and in vivo models. Key findings include:

- Cell Line Inhibition : In a study by Kogan et al. (2004), CBDHQ was tested against several cancer cell lines, including Raji (Burkitt’s lymphoma), Jurkat (T-cell lymphoma), and MCF-7 (breast cancer). The compound demonstrated significant growth inhibition with IC50 values ranging from 0.61 to 40 μM depending on the cell line tested .

- Mechanism of Action : CBDHQ acts primarily through the inhibition of topoisomerase IIα , a critical enzyme involved in DNA replication and repair. Unlike traditional topoisomerase inhibitors, CBDHQ does not induce apoptosis or cell cycle arrest, suggesting a unique mechanism that may reduce side effects associated with conventional chemotherapeutics .

- In Vivo Efficacy : Studies using mouse models have shown that CBDHQ can effectively reduce tumor size without causing cardiotoxicity, a common adverse effect seen with many anticancer agents .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of CBDHQ is crucial for evaluating its therapeutic potential. Research indicates that:

- Cytochrome P450 Interaction : CBDHQ can inactivate cytochrome P450 enzymes, which are vital for drug metabolism. Bornheim and Grillo (1998) demonstrated that CBDHQ forms covalent adducts with CYP450 3A11, leading to enzyme inactivation. This property may influence the metabolism of other drugs when used concurrently with CBDHQ .

- Oxidative Stress and Cytotoxicity : While CBDHQ has therapeutic potential, it also poses risks due to its cytotoxic nature. Studies have shown that oxidative byproducts formed during the metabolism of CBD can lead to cellular damage at concentrations as low as 10 µM .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic promise and risks associated with CBDHQ:

- Cancer Treatment : A clinical observation noted significant tumor shrinkage in patients treated with formulations containing CBDHQ, suggesting its efficacy as an adjunct therapy in cancer treatment .

- Toxicity Reports : Reports of adverse effects related to high doses of CBD products containing CBDHQ underscore the need for careful dosing and monitoring in clinical settings .

Summary of Biological Activity

| Property | Details |

|---|---|

| Anticancer Activity | Effective against various cancer cell lines; IC50 values < 10 μM |

| Mechanism of Action | Inhibits topoisomerase IIα; does not induce apoptosis |

| In Vivo Effects | Reduces tumor size without cardiotoxicity |

| Metabolic Interactions | Inactivates CYP450 enzymes; forms covalent adducts |

| Cytotoxicity Risks | Potential for oxidative stress-related damage at low concentrations |

Propriétés

IUPAC Name |

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-5-6-7-8-15-12-18(22)19(21(24)20(15)23)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,24H,2,5-10H2,1,3-4H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXXEUARVHTWQF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929758 | |

| Record name | Cannabidiol hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137252-25-6 | |

| Record name | 3-Hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137252-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiol hydroxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137252256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiol hydroxyquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HU-331 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Q196L4AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.